molecular formula C21H30O4 B1680138 (4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid CAS No. 105284-21-7

(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid

Cat. No.: B1680138
CAS No.: 105284-21-7
M. Wt: 346.5 g/mol
InChI Key: LOWIKMYPLIPDBI-VQWMHQLJSA-N
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Description

RS 93520, also known as 4-[(1S,2R,3S,6R,7E)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-yn-1-yl]-3-hydroxybicyclo[4.2.0]octan-7-ylidene]butanoic acid, is a synthetic organic compound. It is classified as a ligand and has been studied for its biological activity across various species .

Chemical Reactions Analysis

RS 93520 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

RS 93520 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

RS 93520 exerts its effects by acting as a partial agonist at the DP1 receptor. It binds to this receptor and activates it, leading to downstream signaling events that mediate its biological effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

RS 93520 can be compared with other similar compounds, such as:

    RS 93427: Another synthetic organic compound with similar structural features and biological activity.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups that exhibit similar reactivity and binding properties.

The uniqueness of RS 93520 lies in its specific structural configuration and its ability to act as a partial agonist at the DP1 receptor, which distinguishes it from other similar compounds .

Properties

IUPAC Name

(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c22-19(14-5-2-1-3-6-14)11-10-17-18-13-15(7-4-8-21(24)25)16(18)9-12-20(17)23/h7,14,16-20,22-23H,1-6,8-9,12-13H2,(H,24,25)/b15-7+/t16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWIKMYPLIPDBI-VQWMHQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#CC2C(CCC3C2CC3=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C#C[C@@H]2[C@H](CC[C@@H]\3[C@@H]2C/C3=C\CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105284-21-7
Record name RS 93427-007
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Reactant of Route 2
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Reactant of Route 3
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Reactant of Route 4
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Reactant of Route 5
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Reactant of Route 6
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid

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